N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
Overview
Description
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 4,6-dimethyl-2-pyrimidinylamine, which is then reacted with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is further reacted with 4-aminophenyl isothiocyanate to introduce the carbonothioyl group. Finally, the quinolinecarboxamide moiety is introduced through a coupling reaction with 2-phenyl-4-quinolinecarboxylic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonothioyl group, converting it to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, blocking substrate access, and disrupting normal biochemical pathways. This inhibition can lead to various biological effects, such as the suppression of cell growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulfonyl)phenyl)-2-methylpropanamide
- N-(4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulfonyl)phenyl)-2-furamide
- Sulfometuron-methyl
Uniqueness
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can interact with a wide range of molecular targets and undergo various chemical transformations .
Properties
IUPAC Name |
N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-phenylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6O3S2/c1-18-16-19(2)31-28(30-18)35-40(37,38)22-14-12-21(13-15-22)32-29(39)34-27(36)24-17-26(20-8-4-3-5-9-20)33-25-11-7-6-10-23(24)25/h3-17H,1-2H3,(H,30,31,35)(H2,32,34,36,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVUZJICYCSPRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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